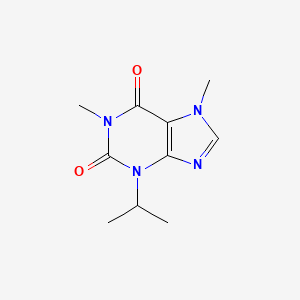
DNPS-Gly-o-Bzl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DNPS-Gly-o-Bzl, also known as dinitrophenylsulfenyl-glycine-o-benzyl ester, is a compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a dinitrophenylsulfenyl group attached to a glycine residue, which is further esterified with a benzyl group. The unique structure of this compound makes it a valuable tool in biochemical and pharmaceutical studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of DNPS-Gly-o-Bzl typically involves the following steps:
Formation of the Dinitrophenylsulfenyl Group: This is achieved by reacting dinitrophenyl chloride with a suitable thiol compound under basic conditions.
Attachment to Glycine: The dinitrophenylsulfenyl group is then attached to glycine through a nucleophilic substitution reaction.
Esterification with Benzyl Alcohol: The final step involves esterifying the glycine residue with benzyl alcohol in the presence of a suitable catalyst, such as a strong acid or base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large quantities of dinitrophenyl chloride and thiol compounds are synthesized and stored.
Automated Reaction Systems: Automated systems are used to control the reaction conditions, ensuring consistent product quality.
Purification and Quality Control: The final product is purified using techniques such as recrystallization or chromatography, followed by rigorous quality control to ensure purity and consistency.
化学反応の分析
Types of Reactions
DNPS-Gly-o-Bzl undergoes several types of chemical reactions, including:
Oxidation: The dinitrophenylsulfenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the benzyl ester group.
Major Products
Sulfoxides and Sulfones: Formed through oxidation reactions.
Amino Derivatives: Resulting from the reduction of nitro groups.
Substituted Esters: Produced through nucleophilic substitution reactions.
科学的研究の応用
DNPS-Gly-o-Bzl has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amino acids.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
作用機序
The mechanism of action of DNPS-Gly-o-Bzl involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, modifying their activity or stability.
Pathways Involved: It can participate in redox reactions, influencing cellular oxidative stress levels and signaling pathways.
類似化合物との比較
Similar Compounds
Dinitrophenylsulfenyl-alanine-o-benzyl ester: Similar structure but with alanine instead of glycine.
Dinitrophenylsulfenyl-serine-o-benzyl ester: Contains serine in place of glycine.
Dinitrophenylsulfenyl-threonine-o-benzyl ester: Threonine replaces glycine in this compound.
Uniqueness
DNPS-Gly-o-Bzl is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its glycine residue provides a simple and versatile backbone, while the dinitrophenylsulfenyl and benzyl ester groups offer unique chemical properties that are not found in similar compounds.
特性
CAS番号 |
32943-09-2 |
|---|---|
分子式 |
C15H13N3O6S |
分子量 |
363.3 g/mol |
IUPAC名 |
benzyl 2-[(2,4-dinitrophenyl)sulfanylamino]acetate |
InChI |
InChI=1S/C15H13N3O6S/c19-15(24-10-11-4-2-1-3-5-11)9-16-25-14-7-6-12(17(20)21)8-13(14)18(22)23/h1-8,16H,9-10H2 |
InChIキー |
FECWQAFGNJYDER-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC(=O)CNSC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzo[f][1,7]naphthyridine, 4-oxide](/img/structure/B14002936.png)

![tert-butyl N-[trans-5,5-difluoro-2-hydroxy-cyclohexyl]carbamate](/img/structure/B14002940.png)

![2-(4-ethyl-6-methylpyrazolo[1,5-a]pyrazin-2-yl)-9-methyl-7-(1-methylpiperidin-4-yl)pyrido[1,2-a]pyrimidin-4-one;tetrahydrochloride](/img/structure/B14002952.png)








